molecular formula C24H17BrO6 B384235 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 618389-18-7

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B384235
CAS No.: 618389-18-7
M. Wt: 481.3g/mol
InChI Key: DWFJFOGJZGUNNU-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a chromenone core, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Esterification: The final step involves the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychromenone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromophenyl group may enhance binding affinity to certain enzymes or receptors, while the dimethoxybenzoate ester can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
  • 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
  • 3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Uniqueness

Compared to its analogs, 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and specificity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)24(27)31-17-8-9-18-21(12-17)30-13-19(23(18)26)14-3-6-16(25)7-4-14/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJFOGJZGUNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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